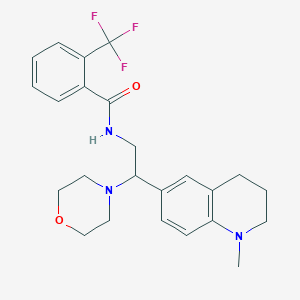![molecular formula C13H17N5O3 B2989432 8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879465-96-0](/img/structure/B2989432.png)
8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a purine derivative. Purines are biologically significant molecules that are part of many biochemical processes. They are involved in the synthesis of DNA and RNA, energy metabolism, protein synthesis, and cell signaling .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Purine derivatives can undergo a variety of reactions, including alkylation, deamination, and ring closure reactions .Scientific Research Applications
Synthesis and Evaluation as Antidepressant Agents
A study synthesized a series of derivatives and evaluated them for their serotonin receptor affinity and phosphodiesterase inhibitor activity, identifying compounds with potential antidepressant and anxiolytic applications. Molecular modeling suggested the significance of fluorinated arylpiperazinylalkyl derivatives for developing lead compounds with these therapeutic effects (Zagórska et al., 2016).
Antiviral Activity
Another study focused on the synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine, demonstrating moderate activity against certain viruses at non-toxic dosage levels, highlighting the potential of these derivatives in antiviral therapy (Kim et al., 1978).
Antihypertensive and Antiviral Properties
Research on 7,8-polymethylenepurine derivatives identified precursors for developing compounds with antiviral and antihypertensive activities, indicating the versatile potential of these derivatives in medical applications (Nilov et al., 1995).
Structure-Activity Relationships in Antidepressant and Anxiolytic Activity
A comprehensive study synthesized and tested arylpiperazinylalkyl purine diones and triones for their affinity to serotoninergic and dopaminergic receptors, identifying compounds with promising in vivo antidepressant and anxiolytic-like activities. This work highlights the importance of structural modifications for enhancing receptor affinity and selectivity (Zagórska et al., 2015).
Regioselective Synthesis of 1-Desazapurine
The use of 3-methoxalylchromone for regioselective synthesis of 1-desazapurines, potent pharmacophores widely used in drug design, underscores the chemical versatility and potential for creating novel therapeutic agents from these purine derivatives (Ostrovskyi et al., 2011).
Antagonistic Activity Toward Adenosine Receptors
A study extending SAR investigations on derivatives synthesized as potent and selective A(3) adenosine receptor antagonists, with implications for improving potency and hydrophilicity, further demonstrates the therapeutic potential of these compounds (Baraldi et al., 2008).
Safety and Hazards
properties
IUPAC Name |
6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-7-8(2)18-9-10(16(3)13(20)15-11(9)19)14-12(18)17(7)5-6-21-4/h5-6H2,1-4H3,(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPQKFBLFNXNSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)NC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/no-structure.png)



![N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide](/img/structure/B2989358.png)
![5-ethyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2989359.png)
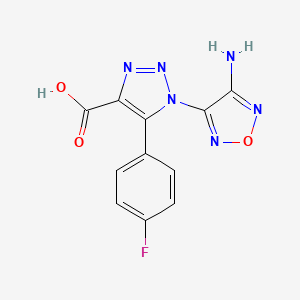
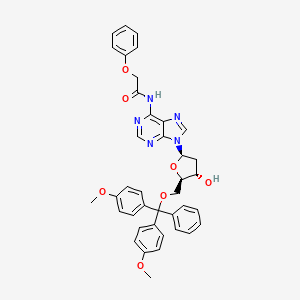
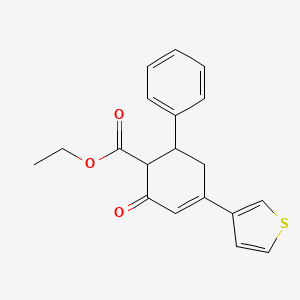
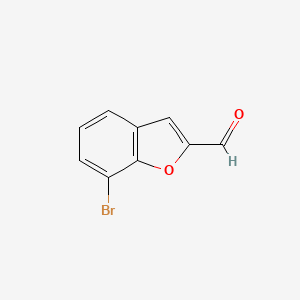
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2989371.png)
